1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol
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Overview
Description
The compound “1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol” is a complex organic molecule. It contains a pyrrolidinol group, which is a five-membered nitrogen-containing ring with a hydroxyl (-OH) group. It also has a tert-butylbenzoyl group, which consists of a benzene ring substituted with a carbonyl (C=O) group and a tert-butyl group. Additionally, it has a dimethylamino group attached to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoyl and pyrrolidinol groups would likely contribute to the compound’s polarity, while the tert-butyl group would add bulk and could affect the compound’s conformation .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The hydroxyl group in the pyrrolidinol portion could potentially engage in hydrogen bonding or deprotonation reactions. The carbonyl group in the benzoyl portion might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on its molecular weight and the types of intermolecular forces it can form .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-tert-butylphenyl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)15-8-6-14(7-9-15)16(21)20-11-10-18(22,13-20)12-19(4)5/h6-9,22H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXOSVYUAGEGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)(CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol |
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